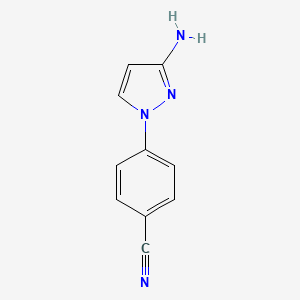

4-(3-Amino-pyrazol-1-yl)-benzonitrile

Description

Significance of Pyrazole (B372694) Scaffold in Advanced Organic Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. nih.gov This scaffold is not merely a structural curiosity but a "privileged" structure in drug discovery, appearing in numerous approved therapeutic agents. nih.gov Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. nih.govmdpi.com Their versatility stems from the pyrazole ring's ability to act as a stable, aromatic scaffold that can be readily functionalized, allowing for the precise spatial arrangement of various substituents. This adaptability makes pyrazoles crucial building blocks in the synthesis of complex bioactive compounds and functional materials. mdpi.com

Importance of Benzonitrile (B105546) Moiety in Molecular Design

The benzonitrile moiety, an aromatic ring substituted with a nitrile group (-C≡N), is a significant component in the design of modern functional molecules. The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of being transformed into other functional groups like amines, carboxylic acids, and amides. In medicinal chemistry, the inclusion of a nitrile group can modulate a molecule's physicochemical properties, such as polarity and membrane permeability. It often acts as a key interaction point, forming hydrogen bonds or other polar interactions with biological targets like enzymes and receptors, which can enhance binding affinity and selectivity. This makes the benzonitrile unit a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Overview of Amino-Pyrazole Derivatives in Contemporary Research

Amino-pyrazoles are a particularly important subclass of pyrazole derivatives, characterized by the presence of a highly reactive amino group. These compounds are exceptionally versatile, serving as crucial intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comekb.egresearchgate.net The amino group provides a site for further chemical modification and acts as a potent hydrogen bond donor, which is critical for molecular recognition at the active sites of enzymes and receptors. Consequently, amino-pyrazole derivatives are extensively investigated in medicinal chemistry, especially in the development of kinase inhibitors for cancer therapy. nih.govnih.gov The position of the amino group on the pyrazole ring significantly influences the compound's biological activity and synthetic utility. nih.gov

Defining the Research Scope for 4-(3-Amino-pyrazol-1-yl)-benzonitrile

The compound this compound represents a deliberate fusion of the three aforementioned chemical motifs: the stable pyrazole scaffold, the bio-functional benzonitrile moiety, and the synthetically versatile amino group. The specific linkage, where the benzonitrile group is attached to the N1 position of the pyrazole ring, creates a defined molecular geometry. Research into this compound is primarily driven by its potential as a core structure in drug discovery. The key research questions revolve around its synthesis, characterization, and its utility as a scaffold for creating libraries of more complex molecules. The primary focus is on its application in medicinal chemistry, particularly as an intermediate for kinase inhibitors, where the 3-amino-pyrazole portion can interact with the hinge region of a kinase's ATP-binding site, and the benzonitrile tail can be modified to achieve selectivity and potency. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H8N4 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

4-(3-aminopyrazol-1-yl)benzonitrile |

InChI |

InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13-14/h1-6H,(H2,12,13) |

InChI Key |

CYPOLFTXRQXMEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Analysis

Retrosynthetic Strategies for 4-(3-Amino-pyrazol-1-yl)-benzonitrile

Retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible starting materials. The most logical disconnections are of the bonds forming the pyrazole (B372694) ring and the N-aryl bond.

Strategy 1: Disconnection of the N-Aryl Bond

This strategy involves the disconnection of the bond between the pyrazole ring's N1-position and the 4-cyanophenyl group. This leads to two key precursors: 3-aminopyrazole (B16455) and a 4-halobenzonitrile or an equivalent electrophilic benzonitrile (B105546) derivative. This approach falls under the category of N-arylation reactions, with transition metal-catalyzed methods like the Ullmann coupling being prominent.

Strategy 2: Disconnection of the Pyrazole Ring Bonds

This approach focuses on constructing the pyrazole ring from acyclic precursors. Two primary disconnections are considered:

Disconnection A: Breaking the N1-C5 and N2-C3 bonds suggests a reaction between (4-cyanophenyl)hydrazine and a three-carbon synthon carrying an amino group and a nitrile or a precursor to a nitrile. This points towards the condensation of a substituted hydrazine (B178648) with a β-functionalized nitrile.

Disconnection B: Disconnecting the N1-N2 and C3-C4 bonds leads to a precursor with a hydrazine moiety and another with a dinitrile or a related three-carbon component.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Direct Condensation Approaches for Pyrazole Ring Formation.beilstein-journals.orgresearchgate.netarkat-usa.orgorganic-chemistry.orggoogle.com

The formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable three-carbon backbone is a cornerstone of pyrazole synthesis. beilstein-journals.orgresearchgate.netarkat-usa.orgorganic-chemistry.orggoogle.commdpi.commdpi.com

A prevalent method for synthesizing 3-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. mdpi.comchim.it In the context of this compound, this would involve the reaction of (4-cyanophenyl)hydrazine with a suitable β-ketonitrile. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

The choice of the β-ketonitrile is crucial for achieving the desired substitution pattern. For the target molecule, a precursor such as 3-oxopropanenitrile (B1221605) could in principle be used, though the reactivity and potential for side reactions would need to be carefully managed. The reaction conditions can vary, often involving refluxing in a suitable solvent like ethanol (B145695) or acetic acid.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| (4-cyanophenyl)hydrazine | 3-Oxopropanenitrile | This compound | Varies (e.g., reflux in ethanol) | mdpi.comchim.it |

This method involves the use of precursors that already contain a nitrile group, which will become the nitrile of the benzonitrile moiety in the final product. For instance, a suitably substituted acrylonitrile (B1666552) derivative can react with hydrazine hydrate (B1144303) to form the pyrazole ring.

One potential pathway involves the reaction of a derivative of 2-(4-cyanophenyl)-3-oxopropanenitrile with hydrazine hydrate. The reaction proceeds through a similar mechanism of condensation, cyclization, and dehydration.

The reaction of hydrazines with α,β-unsaturated nitriles is a versatile method for the synthesis of 3-aminopyrazoles. arkat-usa.orgchim.it For the synthesis of the target compound, (4-cyanophenyl)hydrazine would be reacted with an acrylonitrile derivative. A plausible substrate would be 2-cyano-3-ethoxyacrylonitrile or a similar activated acrylonitrile. The reaction typically proceeds via a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and elimination of the leaving group to form the aromatic pyrazole ring.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| (4-cyanophenyl)hydrazine | 2-Cyano-3-ethoxyacrylonitrile | This compound | Varies (e.g., reflux in ethanol or DMF) | arkat-usa.orgchim.it |

Transition Metal-Catalyzed Coupling Reactions in Pyrazole-Benzonitrile Synthesis.beilstein-journals.orgnih.govwikipedia.orgnih.govnih.govgoogle.com

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of N-aryl bonds, offering an alternative to the direct construction of the pyrazole ring. beilstein-journals.org

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org In this strategy, 3-aminopyrazole is coupled with a 4-halobenzonitrile, typically 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile, in the presence of a copper catalyst.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann coupling utilize copper catalysts with various ligands, allowing the reaction to proceed under milder conditions with catalytic amounts of copper. Common ligands include diamines, amino acids, and phenanthrolines. The base plays a crucial role in this reaction, with potassium carbonate or cesium carbonate being frequently employed.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Aminopyrazole | 4-Bromobenzonitrile | CuI | K2CO3 | DMF | This compound |

| 3-Aminopyrazole | 4-Iodobenzonitrile | Cu(I) salt/ligand | Cs2CO3 | Dioxane | This compound |

Suzuki Coupling Reactions for Benzonitrile Attachment

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic cores. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. mdpi.com In the context of synthesizing this compound, this reaction can be strategically employed to attach the 4-cyanophenyl (benzonitrile) group to a pre-formed pyrazole ring.

The general approach involves coupling a halogenated pyrazole, such as 1-(4-bromophenyl)-1H-pyrazol-3-amine, with 4-cyanophenylboronic acid. Alternatively, a pyrazole-boronic acid derivative can be coupled with 4-bromobenzonitrile. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. Modern palladium precatalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, have shown high efficacy in the coupling of nitrogen-rich heterocycles, which can often be challenging substrates. nih.gov

Research into the Suzuki-Miyaura coupling of unprotected N-H azoles has demonstrated that these reactions can proceed efficiently under mild conditions, overcoming the previous limitation where N-protection was often required. nih.gov For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been achieved using the XPhos Pd G2 precatalyst, followed by a reduction step to yield the corresponding amino-pyrazoles. rsc.org This two-step sequence highlights a viable pathway to access complex aminopyrazoles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 3-chloroindazole (unprotected) | Phenylboronic acid | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 | nih.gov |

| 4-bromo-3,5-dinitro-1H-pyrazole | 4-methoxyphenyl-boronic acid | XPhos Pd G2 (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 95 | rsc.org |

Oxidation-Induced N-N Bond Coupling Approaches

A novel and powerful strategy for pyrazole synthesis involves the oxidation-induced N-N bond coupling. This approach often utilizes transition metal complexes to mediate the formation of the pyrazole's characteristic N-N bond from acyclic precursors. One prominent example is the multicomponent synthesis using titanium imido complexes, which react with alkynes and nitriles to form a diazatitanacyclohexadiene intermediate. nih.govacs.org Subsequent oxidation of this intermediate triggers the N-N bond formation and reductive elimination to yield the fully aromatic pyrazole ring. nih.govacs.org

This formal [2+2+1] multicomponent synthesis provides a direct route to highly substituted pyrazoles. nih.gov Mechanistic studies indicate that the process involves a two-electron, ligand-centered oxidation of the diazatitanacycle. nih.gov Various oxidants, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can facilitate this transformation at room temperature, leading to good yields of the pyrazole product. nih.govacs.org This methodology represents a significant departure from classical condensation reactions, offering a unique pathway for constructing the pyrazole core. The mechanism is thought to proceed through an electrocyclic ring closure analogous to a Nazarov-type cyclization after the initial oxidation event. nih.gov

Table 2: Oxidation of Diazatitanacycles for Pyrazole Synthesis

| Diazatitanacycle Precursor | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 7a | TEMPO (2) | C₆D₆ | 2 | 80 | nih.gov |

Multi-Component Reactions (MCRs) for Pyrazole-Benzonitrile Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com They offer a powerful strategy for the rapid assembly of complex molecules like this compound from simple, readily available starting materials. beilstein-journals.org

Three-Component Reactions Involving Aldehydes, Malononitrile (B47326), and Hydrazines

A particularly effective MCR for the synthesis of 5-aminopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative. beilstein-journals.orgnih.gov This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile intermediate. nih.gov This intermediate then undergoes a Michael addition with hydrazine, followed by intramolecular cyclization and tautomerization to yield the 5-aminopyrazole core. researchgate.net

To synthesize a precursor for this compound, one would use 4-formylbenzonitrile as the aldehyde component and hydrazine hydrate. The resulting product would be 5-amino-3-(4-cyanophenyl)-1H-pyrazole. In some variations of this reaction, hydrazine can act as both a Brønsted base to catalyze the initial Knoevenagel condensation and as a nucleophile for the subsequent cyclization. beilstein-journals.org The reaction conditions are often mild, and various catalysts, including sodium p-toluenesulfonate (NaPTS) in an aqueous medium, have been employed to increase reaction rates, with some reactions completing in as little as five minutes. rsc.org

This MCR can be extended to a four-component synthesis by including a β-ketoester, leading to the formation of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, advanced techniques and reaction conditions have been explored. These methods often lead to shorter reaction times, milder conditions, and simplified workup procedures.

Sonication-Assisted Synthesis

The use of ultrasound irradiation (sonication) in organic synthesis has gained significant traction as a green chemistry technique. orientjchem.org High-power ultrasound generates acoustic cavitation, creating localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netresearchgate.net

Sonication has been successfully applied to the synthesis of pyrazole derivatives, including MCRs. For example, the four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile to produce pyrano[2,3-c]pyrazoles has been shown to proceed with a 98% yield in just 10 minutes under ultrasound irradiation, compared to an 83% yield after one hour using conventional heating. nih.gov This method is valued for being cost-effective, energy-efficient, and often leading to higher yields and simpler workups. researchgate.net Catalyst-free, ultrasound-assisted MCRs in aqueous media have also been reported, further enhancing the green credentials of this approach. nih.gov

Catalyst-Free Methodologies

Developing synthetic routes that eliminate the need for a catalyst is highly desirable, as it simplifies product purification, reduces costs, and minimizes toxic waste. Several catalyst-free methods for pyrazole synthesis have been reported. mdpi.com

One notable example is the [3+2] cycloaddition of diazo compounds to alkynes, which can proceed simply by heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org Another approach involves the reaction of hydrazones with α,β-unsaturated keto esters. This transformation, which proceeds via a Michael-type addition and a redox isomerization, does not require any catalyst or external oxidant. thieme-connect.com Furthermore, temperature-controlled divergent syntheses have been developed that allow for the selective formation of different pyrazole products from the same starting materials under catalyst- and oxidant-free conditions. nih.gov These methods highlight a trend towards more sustainable and inherently safer chemical processes in the synthesis of pyrazole derivatives.

Green Chemistry Approaches in Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives, including this compound, aims to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

One significant green approach is the use of water as a solvent, which is a safe and non-toxic alternative to conventional volatile organic solvents. This method not only reduces pollution but can also simplify product isolation. Additionally, the development of catalyst-free, one-pot, three-component synthesis in water represents a highly efficient and environmentally friendly strategy for preparing pyrazole derivatives.

Microwave-assisted synthesis has also emerged as a powerful green chemistry tool. This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields compared to conventional heating methods. The efficiency of microwave irradiation can also minimize energy consumption. Furthermore, the use of reusable catalysts in aqueous media provides a cost-effective and sustainable method for synthesizing pyrazole derivatives.

| Green Chemistry Approach | Key Features | Advantages |

| Water as a Solvent | Utilizes water instead of hazardous organic solvents. | Environmentally benign, non-toxic, and can simplify purification. |

| Microwave Irradiation | Employs microwave energy to accelerate reactions. | Drastically reduces reaction times, increases yields, and can lower energy usage. |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst. | Avoids the use of potentially toxic and expensive catalysts, and simplifies product purification. |

| Reusable Catalysts | The catalyst can be recovered and used in multiple reaction cycles. | Cost-effective and reduces waste. |

| One-Pot, Multi-Component Reactions | Multiple reaction steps are carried out in a single vessel. | Increases efficiency, reduces waste from intermediate purification steps, and saves time and resources. |

Optimization of Reaction Yields and Selectivity

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product. The classical synthesis involves the reaction of 4-hydrazinylbenzonitrile (B96893) hydrochloride with 3-aminocrotononitrile (B73559) in the presence of a base like triethylamine (B128534) in a solvent such as ethanol.

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. While the traditional method may use a stoichiometric amount of base, catalytic approaches are superior from a green chemistry perspective. For instance, the use of a catalytic amount of acetic acid has been shown to provide the desired product in high yield and purity.

Reaction conditions such as temperature, time, and the mode of heating are critical variables. Microwave-assisted synthesis has been shown to be highly effective, with optimized conditions for similar pyrazole syntheses identified at a reaction temperature of 120°C for 10 minutes under 300 W of microwave power. Such conditions often lead to superior yields compared to conventional refluxing for extended periods.

The selection of appropriate solvents and reagents is also crucial. While ethanol is commonly used, exploring greener alternatives is an active area of research. The purification of the final product is typically achieved through column chromatography to ensure high purity.

| Parameter | Traditional Method | Optimized/Green Method | Impact on Yield and Selectivity |

| Heating | Conventional reflux (16 hours). | Microwave irradiation (10 minutes). | Microwave heating significantly reduces reaction time and often improves yields. |

| Catalyst | Stoichiometric base (e.g., triethylamine). | Catalytic amount of acid (e.g., acetic acid) or use of a reusable catalyst. | Catalytic methods reduce waste and can improve selectivity. |

| Solvent | Ethanol. | Water. | Water is an environmentally friendly solvent that can facilitate easy product separation. |

| Reaction Time | Long (e.g., 16 hours). | Short (e.g., 10 minutes). | Shorter reaction times increase throughput and reduce energy consumption. |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile in solution. Through one- and two-dimensional experiments, it is possible to map out the complete proton and carbon skeleton and confirm the connectivity between the benzonitrile (B105546) and 3-aminopyrazole (B16455) moieties.

While specific, published experimental spectra for this exact compound are not detailed in the available literature, a comprehensive analysis based on established chemical shift principles and data from analogous structures allows for a reliable prediction of its NMR spectral characteristics.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the amino group, and the phenyl ring.

Benzonitrile Protons: The protons on the 4-substituted phenyl ring are anticipated to appear as a pair of doublets, characteristic of an AA'BB' system. The two protons ortho to the nitrile group (H-2' and H-6') would be deshielded and are expected to resonate further downfield compared to the two protons meta to the nitrile group (H-3' and H-5').

Pyrazole Protons: The pyrazole ring contains two protons. The proton at the 5-position (H-5), adjacent to the nitrogen atom connected to the phenyl ring, is expected to be the most downfield of the heterocyclic protons. The proton at the 4-position (H-4) would appear at a slightly higher field, coupled to H-5.

Amino Protons: The protons of the C3-amino group (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-5 (Pyrazole) | ~8.0 - 8.5 | Doublet (d) | Most downfield pyrazole proton due to proximity to two nitrogen atoms and the phenyl ring. |

| H-3', H-5' (Benzonitrile) | ~7.8 - 8.0 | Doublet (d) | Ortho to the pyrazole substituent and meta to the nitrile group. |

| H-2', H-6' (Benzonitrile) | ~7.7 - 7.9 | Doublet (d) | Ortho to the nitrile group and meta to the pyrazole substituent. |

| H-4 (Pyrazole) | ~6.0 - 6.5 | Doublet (d) | Shielded relative to H-5. |

| -NH₂ (Amino) | Variable (e.g., ~4.5 - 5.5) | Broad Singlet (br s) | Chemical shift and peak shape are solvent and concentration dependent. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

Pyrazole Carbons: The C-3 carbon, bonded to the amino group, is expected to be the most downfield carbon of the pyrazole ring. The C-5 carbon will also be significantly downfield, while the C-4 carbon will be the most upfield of the ring carbons.

Benzonitrile Carbons: The spectrum will show four signals for the benzonitrile ring carbons. The carbon atom attached to the nitrile group (C-4') and the carbon atom attached to the pyrazole ring (C-1') are quaternary and will appear as weak signals. The nitrile carbon (C≡N) itself will have a characteristic chemical shift in the range of 118-120 ppm. The two pairs of equivalent aromatic carbons (C-2'/C-6' and C-3'/C-5') will also be resolved.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3 (Pyrazole) | ~155 - 160 | Carbon bearing the amino group. |

| C-5 (Pyrazole) | ~140 - 145 | Carbon adjacent to two nitrogen atoms. |

| C-1' (Benzonitrile) | ~138 - 142 | Quaternary carbon attached to the pyrazole ring. |

| C-3', C-5' (Benzonitrile) | ~133 - 135 | Aromatic CH carbons. |

| C-2', C-6' (Benzonitrile) | ~120 - 125 | Aromatic CH carbons. |

| C≡N (Nitrile) | ~118 - 120 | Characteristic nitrile carbon signal. |

| C-4' (Benzonitrile) | ~105 - 110 | Quaternary carbon bearing the nitrile group. |

| C-4 (Pyrazole) | ~95 - 100 | Most upfield pyrazole ring carbon. |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, and between the adjacent ortho and meta protons on the benzonitrile ring, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HMQC or HSQC spectrum would definitively link H-4 to C-4, H-5 to C-5, and the benzonitrile protons (H-2'/H-6' and H-3'/H-5') to their corresponding carbons, allowing for secure assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which solidifies the connection between the two ring systems. The most critical HMBC correlation for structural confirmation would be from the pyrazole H-5 proton to the benzonitrile C-1' carbon, and conversely from the benzonitrile H-3'/H-5' protons to the pyrazole C-5. These correlations would provide unequivocal proof of the N-1 substitution pattern on the pyrazole ring. Further correlations, such as from the amino protons to C-3 and C-4 of the pyrazole, would confirm the position of the amino substituent.

Infrared (IR) and Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic bands for the amino group, the nitrile group, and the aromatic pyrazole and phenyl rings.

The pyrazole ring exhibits several characteristic vibrations. These include C=N and C=C stretching vibrations, which typically appear in the 1400-1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also contribute to the unique fingerprint of the molecule in the IR spectrum. The N-H stretching of the amino group on the pyrazole ring is also a key feature, usually appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

The nitrile group (C≡N) provides one of the most distinct and easily identifiable peaks in the IR spectrum. For aromatic nitriles like this compound, the C≡N triple bond stretching frequency is observed in a relatively uncongested region of the spectrum. rsc.org Conjugation with the aromatic phenyl ring typically lowers the frequency compared to saturated nitriles. rsc.org This absorption is expected to be a sharp and intense band. rsc.org

| Functional Group / Vibration | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (Amino group) | 3300 - 3500 | Medium-Strong | Often appears as two distinct peaks for a primary amine (-NH₂). |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on the phenyl and pyrazole rings. |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp | A highly characteristic and easily identifiable peak for aromatic nitriles. rsc.org |

| C=N / C=C Stretch (Ring Vibrations) | 1400 - 1650 | Medium-Strong | Multiple bands corresponding to the pyrazole and phenyl ring systems. |

| C-N Stretch | 1200 - 1350 | Medium | Vibrations from the C-NH₂ and pyrazole ring C-N bonds. |

Amino (N-H) Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the primary amino (-NH₂) group is a key feature. Typically, primary amines exhibit two distinct stretching vibration bands in the IR spectrum, corresponding to symmetric and asymmetric N-H stretches.

While specific experimental data for this compound is not available, the typical range for N-H stretching in related aminopyrazole structures is between 3300 and 3500 cm⁻¹. For comparison, the related compound 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile shows distinct N-H and NH₂ bands at 3137, 3302, and 3448 cm⁻¹. It is expected that this compound would display a similar pattern in this region of its IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. This technique is particularly useful for analyzing molecules with conjugated systems, where π-electrons can be excited to higher energy levels.

Analysis of Absorption Bands and Conjugated Systems

The molecular structure of this compound features a conjugated system extending across the benzonitrile and pyrazole rings. This conjugation is expected to give rise to characteristic absorption bands (λmax) in the UV-Vis spectrum. The analysis of these bands, including their wavelength and intensity, would provide critical information about the π-electron system and the energy of its electronic transitions. However, no specific experimental UV-Vis absorption data has been published for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₈N₄. The theoretical monoisotopic mass corresponding to this formula is 184.07489 Da. An experimental HRMS measurement would be expected to confirm this value, thereby validating the compound's elemental formula. While predicted mass-to-charge ratios for various adducts are available, a detailed experimental fragmentation analysis has not been reported.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 185.08217 |

| [M+Na]⁺ | 207.06411 |

| [M-H]⁻ | 183.06761 |

| [M]⁺ | 184.07434 |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in a crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, the amino group and the nitrogen atoms of the pyrazole and nitrile groups are capable of forming hydrogen bonds. It is highly probable that the crystal structure is stabilized by a network of N-H···N hydrogen bonds. Furthermore, the presence of two aromatic rings (pyrazole and benzene) suggests the possibility of π-π stacking interactions, which would also contribute to the stability of the crystal structure. A detailed analysis of these interactions, including hydrogen bond distances and angles, would require experimental SCXRD data.

Bond Lengths, Bond Angles, and Torsional Angles

This section would typically present detailed tables of intramolecular distances and angles derived from X-ray crystallography.

Bond Lengths: A table would list the distances between bonded atoms (in Angstroms, Å). This data is critical for confirming the covalent structure of the molecule, indicating bond orders (single, double, triple), and revealing any unusual bond strain or electronic effects. For this compound, key bond lengths would include those within the pyrazole ring (e.g., N-N, N-C, C-C), the benzonitrile ring (aromatic C-C, C-CN), the amino group (N-H, C-N), and the nitrile group (C≡N).

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| N1 | N2 | - |

| N2 | C3 | - |

| C3 | C4 | - |

| C4 | C5 | - |

| C5 | N1 | - |

| C3 | N(amino) | - |

| C(phenyl) | N1 | - |

| C(phenyl) | C(nitrile) | - |

| C(nitrile) | N(nitrile) | - |

Bond Angles and Torsional Angles: Similarly, tables of bond angles (the angle between three connected atoms) and torsional (or dihedral) angles (the angle between two planes defined by four atoms) would be provided. Bond angles define the geometry around each atom, while torsional angles describe the conformation and rotation around single bonds, such as the bond connecting the pyrazole and benzonitrile rings.

Table 2: Hypothetical Bond and Torsional Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) | |

|---|---|---|---|---|

| C5 | N1 | N2 | - | |

| N1 | N2 | C3 | - | |

| N2 | C3 | C4 | - | |

| Torsional Angles | ||||

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C(phenyl) | C(phenyl) | N1 | N2 | - |

Conformational Analysis in Solid State

The solid-state conformation describes the spatial arrangement of the molecule within the crystal lattice. Analysis would focus on the planarity of the pyrazole and benzonitrile rings and, most importantly, the dihedral angle between these two rings. This angle would reveal whether the molecule adopts a planar or a twisted conformation in the solid state, which has significant implications for its packing efficiency and intermolecular interactions. The orientation of the amino group relative to the pyrazole ring would also be a key conformational feature.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of crystal packing.

A typical analysis would generate:

d_norm maps: These would show regions of close intermolecular contact as red areas, indicating hydrogen bonds and other strong interactions.

2D Fingerprint Plots: These plots summarize all intermolecular contacts, quantifying the percentage contribution of different types of interactions (e.g., H···H, N···H, C···H). For this compound, the analysis would be expected to highlight the role of N-H···N hydrogen bonds involving the amino group and the nitrogen atoms of the pyrazole or nitrile groups in stabilizing the crystal structure.

Without experimental crystallographic data, a definitive analysis for these structural features of this compound cannot be completed.

Based on a comprehensive search of available scientific literature, there are no specific computational and quantum chemical investigation studies focused solely on the compound “this compound.” While extensive research exists for various derivatives of pyrazole and benzonitrile, the specific data required to populate the requested article outline for this exact molecule—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) maps, Natural Bonding Orbital (NBO) analysis, and Mulliken population analysis—is not present in the accessed resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for “this compound” without the foundational research data. Constructing such an article would require fabricating data, which would compromise the scientific integrity and accuracy of the content.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. cnr.itaps.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.govacs.org For aromatic donor-acceptor systems like this compound, TD-DFT can elucidate the nature of these transitions, such as n→π* or π→π* intramolecular charge transfer (ICT) events. acs.org

Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets. nih.govacs.org The results can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net Studies on similar pyrazole derivatives have shown good agreement between TD-DFT predictions and experimental UV-Vis spectra, confirming the method's utility in determining the static and dynamic properties of these molecules. researchgate.netresearchgate.net Such analysis for this compound would identify key electronic transitions responsible for its optical properties.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.45 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 4.77 | 260 | 0.08 | HOMO → LUMO+1 (n→π*) |

Theoretical NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. imist.maresearchgate.net This quantum chemical calculation, often performed within the DFT framework, provides ¹H and ¹³C NMR chemical shifts that can be compared directly with experimental data to confirm molecular structures. researchgate.netresearchgate.netnih.gov

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). imist.ma The accuracy of GIAO-based predictions has been shown to be high, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. nih.govmdpi.com For pyrazole derivatives, the GIAO/DFT approach is known to yield satisfactory results that aid in the structural elucidation of these compounds. imist.maresearchgate.net

Table 2: Illustrative GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C (Nitrile) | 119.5 | 119.2 | 0.3 |

| C (Benzene-ipso) | 110.8 | 110.5 | 0.3 |

| C (Benzene-ortho) | 134.2 | 133.9 | 0.3 |

| C (Benzene-meta) | 120.1 | 119.8 | 0.3 |

| C (Benzene-para) | 142.3 | 142.0 | 0.3 |

| C3 (Pyrazole) | 155.4 | 155.1 | 0.3 |

| C4 (Pyrazole) | 95.7 | 95.4 | 0.3 |

| C5 (Pyrazole) | 140.6 | 140.3 | 0.3 |

Nonlinear Optical (NLO) Properties Prediction

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods are crucial for predicting and understanding the NLO response of compounds like this compound. researchgate.net The presence of π-conjugated systems and donor-acceptor groups in pyrazole derivatives suggests their potential as NLO materials. researchgate.netresearchgate.net

The key parameters defining a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). physchemres.org These properties can be calculated using DFT methods. researchgate.net Polarizability describes the linear response of the molecular electron cloud to an external electric field, while hyperpolarizability describes the nonlinear, second-order response. physchemres.org A large β value is a primary indicator of a strong second-harmonic generation (SHG) capability. nih.gov Calculations on various pyrazole derivatives have demonstrated that they possess good NLO properties, with their hyperpolarizability values being significantly influenced by the nature of their substituent groups. researchgate.netresearchgate.net

The NLO response of a molecule is intrinsically linked to its electronic structure. researchgate.net Specifically, molecules featuring an electron-donating group connected to an electron-withdrawing group through a π-conjugated bridge often exhibit enhanced NLO properties. nih.gov In this compound, the amino group (-NH₂) on the pyrazole ring acts as an electron donor, while the benzonitrile group (-C₆H₄CN) serves as an electron acceptor. This intramolecular charge transfer (ICT) character is a key factor for a high β value. nih.govresearchgate.net Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can further elucidate this relationship, where a small HOMO-LUMO energy gap often correlates with higher polarizability and hyperpolarizability. physchemres.orgnih.gov

Table 3: Example Calculated NLO Properties for this compound

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 5.80 | Debye |

| Mean Polarizability (α) | 25.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β₀) | 45.2 x 10⁻³⁰ | esu |

Conceptual DFT for Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using various descriptors derived from their electronic structure. frontiersin.org These descriptors help in predicting the reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net

Global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity (ω) can be calculated from the energies of the HOMO and LUMO. The electrophilicity index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment. frontiersin.org Conversely, a global nucleophilicity index can also be defined to characterize electron-donating abilities. rsc.org

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within the molecule. researchgate.net For the pyrazole ring system, it is known that the C3 and C5 positions are generally electrophilic, while the nitrogen atoms and the C4 position are nucleophilic. researchgate.net A detailed computational study on this compound would precisely map these reactive regions, providing valuable information for understanding its chemical behavior and for designing synthetic pathways. researchgate.netresearchgate.net

Table 4: Representative Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Hypothetical Value (eV) |

| HOMO Energy | E(HOMO) | -5.85 |

| LUMO Energy | E(LUMO) | -1.95 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.90 |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -3.90 |

| Hardness (η) | (E(LUMO)-E(HOMO))/2 | 1.95 |

| Electrophilicity (ω) | μ²/2η | 3.89 |

Fukui Functions and Local Reactivity Prediction

In the field of computational and quantum chemistry, Fukui functions serve as a powerful tool for predicting the local reactivity of a chemical species. These functions are rooted in Density Functional Theory (DFT) and help to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes.

The reactivity of individual atomic sites within a molecule can be characterized by condensed Fukui functions, which are categorized into three main types:

f_k^+ : for nucleophilic attack (reaction with an electron donor)

f_k^- : for electrophilic attack (reaction with an electron acceptor)

f_k^0 : for radical attack

A higher value of a particular Fukui function at an atomic site suggests a greater propensity for that site to undergo the corresponding type of reaction.

For illustrative purposes, the following table presents a hypothetical set of condensed Fukui function values for key atoms in the this compound molecule. These values are representative of typical findings for related heterocyclic systems and are used here to demonstrate the application of this analysis.

| Atomic Site | Atom | f_k⁺ (Nucleophilic Attack) | f_k⁻ (Electrophilic Attack) | f_k⁰ (Radical Attack) |

|---|---|---|---|---|

| Pyrazole Ring | N1 | 0.085 | 0.015 | 0.050 |

| Pyrazole Ring | N2 | 0.120 | 0.030 | 0.075 |

| Pyrazole Ring | C3 | 0.050 | 0.150 | 0.100 |

| Pyrazole Ring | C4 | 0.110 | 0.025 | 0.068 |

| Pyrazole Ring | C5 | 0.140 | 0.010 | 0.075 |

| Amino Group | N (NH₂) | 0.020 | 0.250 | 0.135 |

| Benzonitrile Ring | C (ipso to Pyrazole) | 0.040 | 0.050 | 0.045 |

| Benzonitrile Ring | C (ortho) | 0.060 | 0.040 | 0.050 |

| Benzonitrile Ring | C (meta) | 0.055 | 0.035 | 0.045 |

| Benzonitrile Ring | C (para to Pyrazole) | 0.090 | 0.060 | 0.075 |

| Nitrile Group | C (CN) | 0.180 | 0.005 | 0.093 |

| Nitrile Group | N (CN) | 0.045 | 0.120 | 0.083 |

Interpretation of Research Findings

Based on the illustrative data presented above, the local reactivity of this compound can be predicted as follows:

Sites for Electrophilic Attack: The atom with the highest f_k⁻ value is the most probable site for an electrophilic attack. In this hypothetical case, the nitrogen atom of the amino group (N-NH₂) exhibits the highest value (0.250). This suggests that the lone pair of electrons on this nitrogen atom makes it the most nucleophilic center in the molecule, readily reacting with electrophiles. The C3 atom of the pyrazole ring also shows a significant f_k⁻ value (0.150), indicating it is another favorable site for electrophilic substitution. This is consistent with the known chemistry of aminopyrazoles. nih.gov

Sites for Nucleophilic Attack: The atoms with the highest f_k⁺ values are the most susceptible to nucleophilic attack. The carbon atom of the nitrile group (C-CN) has the highest f_k⁺ value (0.180), making it the most electrophilic carbon and thus the primary target for nucleophiles. The C5 position of the pyrazole ring also presents a notable f_k⁺ value (0.140), suggesting it as a secondary site for nucleophilic reactions.

Sites for Radical Attack: The prediction of sites for radical attack is based on the f_k⁰ values. According to the table, the nitrogen atom of the amino group (0.135) and the C3 atom of the pyrazole ring (0.100) are the most likely sites for radical interactions.

Applications in Scientific Research

Medicinal Chemistry and Drug Discovery

The 3-amino-pyrazole scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amino group and adjacent ring nitrogen of the pyrazole (B372694) core can form key hydrogen bonds with the "hinge" region of the kinase ATP binding pocket, effectively anchoring the inhibitor.

The 4-(benzonitrile) substituent serves as a versatile vector for further chemical modification. By altering the groups on the benzonitrile (B105546) ring or using it as an attachment point for other fragments, medicinal chemists can develop highly potent and selective inhibitors for specific kinase targets. nih.gov Derivatives of amino-pyrazoles have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK), which are important targets in oncology. nih.gov Therefore, this compound serves as a valuable building block for generating libraries of potential drug candidates aimed at treating cancer and inflammatory diseases. nih.gov

Materials Science

While the primary focus for this compound is in medicinal chemistry, heterocyclic compounds featuring nitrile groups and stable aromatic cores also have potential applications in materials science. The nitrogen-rich structure and the presence of the polar nitrile group could impart interesting photophysical properties, such as fluorescence. Such molecules can be explored as components for organic light-emitting diodes (OLEDs), chemical sensors, or as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Conclusion

4-(3-Amino-pyrazol-1-yl)-benzonitrile is a thoughtfully designed heterocyclic compound that marries the stability and biological relevance of the pyrazole (B372694) scaffold with the versatile functionality of the benzonitrile (B105546) and amino moieties. Its significance lies predominantly in its role as a high-potential building block in medicinal chemistry, offering a robust framework for the development of targeted therapeutics, especially kinase inhibitors. The synthetic accessibility and the predictable reactivity of its functional groups make it an attractive starting point for the creation of diverse molecular libraries. Future research will likely focus on expanding the synthetic utility of this compound and exploring the biological activities of its more complex derivatives.

Derivatization and Structural Analogues

Synthesis of Substituted Pyrazole (B372694) Rings in 4-(3-Amino-pyrazol-1-yl)-benzonitrile Derivatives

The aminopyrazole core is a versatile scaffold that allows for functionalization at several positions. The synthesis of these derivatives often begins with the cyclocondensation reaction between a substituted hydrazine (B178648) and a β-ketonitrile or an equivalent 1,3-dielectrophilic species. chim.itarkat-usa.org The nature of the final substituents on the pyrazole ring is determined by the choice of these starting materials.

The C-4 and C-5 positions of the pyrazole ring are key sites for introducing chemical diversity. The C-5 position (adjacent to the N-1 nitrogen) is often substituted by reacting an appropriately chosen β-ketonitrile with 4-hydrazinobenzonitrile. For instance, using different 3-oxo-3-arylpropanenitriles can lead to a variety of C-5 aryl-substituted aminopyrazole derivatives. nih.gov

Furthermore, the C-4 position, being electron-rich, is susceptible to electrophilic substitution. chim.itmdpi.com Reactions such as formylation via the Vilsmeier-Haack reaction can introduce a carbaldehyde group at this position, which can then serve as a handle for further modifications. nih.gov A multi-component reaction involving an aldehyde, malononitrile (B47326), and a substituted phenylhydrazine (B124118) can directly yield pyrazoles with substitutions at C-3, C-4, and C-5. frontiersin.org

Below is a table summarizing examples of substitutions at the C-3, C-4, and C-5 positions of the aminopyrazole ring, based on analogous structures reported in the literature.

| Starting Materials | Reaction Conditions | Substituent(s) on Pyrazole Ring | Resulting Compound Class | Reference(s) |

| Phenylhydrazine, Malononitrile, 2-hydroxybenzaldehyde derivatives | Catalytic, 80°C | C-3: Substituted 2-hydroxyphenyl; C-4: Cyano | 5-Amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles | frontiersin.org |

| 5-Amino-3-methyl-1-phenylpyrazole, Ethoxymethylenemalononitrile | Reflux | C-4: C(CN)=CH-NH- | 3-((5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-cyanoacrylonitrile | researchgate.net |

| 3-Oxo-3-arylpropanenitriles, Hydrazine hydrate (B1144303), Trichloroacetonitrile | Multi-step synthesis | C-4: Cyano; C-5: Aryl | 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | nih.gov |

| Hydrazones, POCl₃/DMF | Vilsmeier-Haack Reaction | C-4: Formyl (-CHO) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | nih.gov |

This table is illustrative of general synthetic strategies for substituting the pyrazole ring and may not use 4-hydrazinobenzonitrile specifically in all cited examples.

The substituent at the N-1 position of the pyrazole ring is typically introduced by using a monosubstituted hydrazine during the initial ring formation reaction. chim.it For the parent compound, this compound, this involves the reaction of a suitable 1,3-dielectrophile with 4-hydrazinobenzonitrile. By employing different aryl hydrazines, a wide array of analogues with diverse substitution patterns on the N-1 phenyl ring can be synthesized.

The regioselectivity of the cyclization reaction with monosubstituted hydrazines is a critical factor, as it can lead to two possible isomers (e.g., 3-amino vs. 5-amino pyrazoles). Reaction conditions, such as the use of acidic or basic catalysts, can often be tuned to favor the desired regioisomer. chim.it

Modification of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule offers additional opportunities for derivatization, either by adding substituents to the phenyl ring or by chemically transforming the nitrile group itself.

As mentioned in section 6.1.2, substitutions on the phenyl ring are most conveniently incorporated by starting with a substituted 4-hydrazinobenzonitrile. For example, using hydrazines with additional methoxy, halogen, or alkyl groups on the phenyl ring would lead to the corresponding derivatives of this compound. This approach allows for systematic exploration of electronic and steric effects of substituents on the benzonitrile ring.

| Starting Arylhydrazine | Resulting N-1 Phenyl Substituent | Reference Strategy |

| 4-Hydrazinobenzonitrile | 4-Cyano | chim.it |

| p-Tolylhydrazine | 4-Methyl | frontiersin.org |

| 4-Nitrophenylhydrazine | 4-Nitro | nih.gov |

This table showcases how different starting hydrazines can be used to introduce various substituents onto the N-1 phenyl ring.

The nitrile group is a versatile functional group that can be a key interaction point in biologically active molecules, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups like ketones. nih.gov Its electron-withdrawing nature also influences the electronic properties of the entire molecule. nih.gov

Alterations to the nitrile group can lead to analogues with significantly different physicochemical properties. Common bioisosteric replacements for a nitrile group include:

Carboxamide: Hydrolysis of the nitrile under controlled acidic or basic conditions can yield the primary amide (-CONH₂).

Carboxylic Acid: More vigorous hydrolysis can convert the nitrile to a carboxylic acid (-COOH).

Tetrazole: The [2+3] cycloaddition reaction between the nitrile and an azide (B81097) (e.g., sodium azide) can form a tetrazole ring, which is a well-known bioisostere for a carboxylic acid.

These transformations change the group's polarity, size, and hydrogen bonding capabilities, providing a means to fine-tune the molecule's properties. While the nitrile group is generally robust and not readily metabolized, these modifications can introduce new metabolic pathways or alter pharmacokinetic profiles. nih.gov The concept of bioisosteric replacement has been applied to other parts of pyrazole-containing compounds to modify their properties successfully. researchgate.netdrugbank.comlookchem.com

Exploration of Fused Pyrazole Scaffolds from Aminopyrazole Derivatives

The 3-amino group and the adjacent endocyclic N-2 nitrogen of the pyrazole ring in this compound serve as a binucleophilic system. This reactivity is widely exploited for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itchim.it These fused scaffolds are of significant interest in medicinal chemistry as they are considered purine (B94841) analogues. tandfonline.com

The synthesis of these fused rings is typically achieved through cyclocondensation reactions with 1,3-dielectrophilic reagents.

Pyrazolo[1,5-a]pyrimidines: These are formed by reacting the aminopyrazole with reagents like β-dicarbonyl compounds (e.g., acetylacetone), enaminones, or β-enaminonitriles. nih.govresearchgate.netekb.egnih.gov The reaction generally proceeds via initial nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by cyclization involving the endocyclic pyrazole nitrogen. nih.gov Microwave-assisted and solvent-free conditions have been shown to improve the regioselectivity and efficiency of these reactions. nih.gov

Pyrazolo[3,4-b]pyridines: This isomeric fused system can be synthesized by reacting aminopyrazoles with different types of 1,3-dielectrophiles, such as α,β-unsaturated ketones or alkynyl aldehydes, often under catalytic conditions. mdpi.commdpi.comnih.gov Multi-component reactions involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound also provide a direct route to highly substituted pyrazolo[3,4-b]pyridine frameworks. chim.it

The choice of reactants and reaction conditions can selectively lead to the formation of one fused system over another. chim.it These reactions significantly expand the chemical space accessible from the this compound core structure.

| Aminopyrazole Precursor | Reagent | Fused Heterocycle | Reference(s) |

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | Enaminonitrile | Pyrazolo[1,5-a]pyrimidine | nih.govresearchgate.net |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazoles | Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Azlactones | Tetrahydro-1H-pyrazolo[3,4-b]pyridine | thieme-connect.com |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.eg |

Impact of Structural Modifications on Electronic Properties and Reactivity

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for understanding the structure-property relationships in pyrazole derivatives. researchgate.netnih.gov Such studies allow for the calculation of various molecular descriptors that correlate with the electronic behavior of the molecule.

Substituent Effects on Electronic Properties:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

Electron-Donating Groups (EDGs): An EDG, such as an amino group, on the pyrazole ring generally raises the energy of the HOMO. nih.gov This is due to the donation of electron density into the π-system of the ring, making the molecule more susceptible to electrophilic attack.

Electron-Withdrawing Groups (EWGs): Conversely, an EWG, like the nitrile group on the phenyl ring of the target molecule, lowers the energy of the LUMO. nih.gov This makes the molecule a better electron acceptor and more reactive towards nucleophiles. The benzonitrile moiety as a whole acts as an electron-withdrawing substituent on the pyrazole ring.

The table below illustrates the general effects of substituents on the frontier molecular orbitals of a pyrazole core.

| Substituent Type | Effect on HOMO | Effect on LUMO | Impact on HOMO-LUMO Gap |

| Electron-Donating Group (EDG) | Raises energy | Minor effect | Decreases |

| Electron-Withdrawing Group (EWG) | Minor effect | Lowers energy | Decreases |

Impact on Reactivity:

The electronic modifications induced by substituents directly translate to changes in the chemical reactivity of the this compound scaffold. The nucleophilicity of the 3-amino group is a critical factor in its derivatization reactions. The electron-withdrawing nature of the benzonitrile group can decrease the electron density on the pyrazole ring, potentially reducing the nucleophilicity of the amino group compared to a simple 3-aminopyrazole (B16455).

However, the aminopyrazole system remains a potent nucleophile, readily participating in cyclocondensation reactions to form fused heterocycles as discussed in the previous section. arkat-usa.org The regioselectivity of these reactions can also be influenced by the electronic nature of the substituents.

Applications in Materials Science and Ligand Design

Nonlinear Optical (NLO) Materials Development

Organic materials are at the forefront of research for nonlinear optical (NLO) applications due to their large optical nonlinearities, rapid response times, and the potential for molecular engineering. jhuapl.edutcichemicals.com Compounds that possess an extended π-conjugated system, particularly those with a donor-π-acceptor (D-π-A) framework, often exhibit enhanced second-order NLO properties. researchgate.net The structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile, featuring an amino donor and a nitrile acceptor linked by the pyrazole-phenyl bridge, exemplifies this "push-pull" system, making it a promising candidate for NLO materials. Such materials are crucial for technologies involving the manipulation of light, including frequency conversion and optical switching. tcichemicals.comrsc.org

The first hyperpolarizability (β), a molecular property, is the primary determinant of the second-order NLO response of a material. The design of molecules like this compound is guided by principles aimed at maximizing this value.

Intramolecular Charge Transfer (ICT): The core design principle involves creating a strong intramolecular charge transfer system. The electron-donating amino (-NH₂) group pushes electron density through the conjugated pyrazole (B372694) and benzene (B151609) rings to the electron-accepting benzonitrile (B105546) (-CN) group upon excitation. This efficient ICT is a key factor for achieving a large β value.

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly related to the strength of the electron-donating and electron-withdrawing groups. The amino group is a potent donor, while the nitrile group is an effective acceptor, creating significant charge asymmetry in the molecule's excited state.

π-Conjugated Bridge: The nature of the π-system connecting the donor and acceptor is critical. The pyrazole ring, an aromatic heterocycle, acts as an effective component of this bridge, facilitating electron delocalization. The combination of the pyrazole and phenyl rings creates an extended pathway for charge transfer.

Molecular Planarity: A more planar molecular geometry enhances the overlap of p-orbitals along the conjugated system, which improves electron delocalization and generally leads to a larger hyperpolarizability.

Table 1: Comparison of Calculated First Hyperpolarizability (β) for NLO Materials Note: The following table is illustrative, based on data for analogous pyrazole systems and a standard reference material. The value for this compound is hypothetical and for comparison purposes.

| Compound | Donor Group | Acceptor Group | π-Bridge | Calculated β (a.u.) |

| Urea (Reference) | -NH₂ | -C=O | N/A | ~37 |

| Generic D-π-A Pyrazole | Varies | Varies | Pyrazole-based | 100s - 1000s |

| This compound (Hypothetical) | -NH₂ | -CN | Pyrazole-Phenyl | Expected to be high |

Potential in Ultrafast Optics and Optoelectronic Devices

The enhanced NLO properties of D-π-A organic molecules are pivotal for their use in advanced optical and electronic devices. rsc.org The response of these materials is based on the redistribution of electron density, a process that occurs on femtosecond timescales, making them ideal for ultrafast applications.

Electro-Optic (EO) Modulators: Materials with a high second-order NLO response can be used to create EO modulators, which vary the phase or intensity of light in response to an electric field. These are fundamental components in optical communications for encoding data onto a light beam.

All-Optical Switching: Third-order NLO properties enable all-optical switching, where one light beam controls another. This technology is a goal for next-generation optical computing and high-speed data processing, eliminating the need for slower electronic-to-optical conversions. rsc.org

Frequency Conversion: Second-harmonic generation (SHG), a second-order NLO process, allows for the conversion of laser light to a shorter wavelength (e.g., converting infrared light to visible light). This is essential for various applications in laser technology and data storage.

Organic Fluorophores and Photoluminescent Materials

Pyrazole derivatives are recognized for their fluorescent properties, making them valuable scaffolds in the development of organic fluorophores. nih.govmdpi.com These compounds find use as fluorescent probes, sensors, and emitters in organic light-emitting diodes (OLEDs). researchgate.net The photoluminescent behavior of this compound is anticipated to be strongly influenced by its D-π-A structure.

Molecules with this architecture often exhibit fluorescence originating from an intramolecular charge transfer (ICT) excited state. Key characteristics of ICT-based fluorescence include:

Large Stokes Shift: A significant separation between the absorption and emission maxima, which is advantageous for applications in bioimaging and sensors as it minimizes self-absorption.

Solvatofluorochromism: A pronounced sensitivity of the emission wavelength to the polarity of the solvent. In more polar solvents, the ICT excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum.

The amino group serves as a powerful auxochrome, enhancing the fluorescence quantum yield, while the pyrazole-benzonitrile system provides the rigid, conjugated core necessary for efficient emission. Pyrazoline derivatives, a related class of compounds, have been shown to be excellent blue emitters in photoluminescence and electroluminescence applications. researchgate.netrsc.orgresearchgate.net

Table 2: Illustrative Photoluminescence Properties of D-π-A Heterocyclic Compounds Note: This table presents typical data for compounds with similar electronic structures to illustrate expected trends.

| Solvent | Polarity | Typical Absorption λₘₐₓ (nm) | Typical Emission λₘₐₓ (nm) |

| Toluene | Low | ~350 | ~420 |

| Dichloromethane | Medium | ~355 | ~460 |

| Acetonitrile | High | ~360 | ~510 |

Coordination Chemistry and Ligand Development

The presence of multiple nitrogen atoms with available lone pairs makes this compound a versatile ligand for the formation of metal complexes. The field of coordination chemistry utilizes such ligands to create complexes with diverse structures and applications in catalysis, bioinorganic chemistry, and materials science. nih.govnih.gov

The pyrazole ring is a well-established N-donor ligand in coordination chemistry. researchgate.net It contains two nitrogen atoms: one is a "pyrrole-type" nitrogen (part of a five-membered ring and contributing to the aromatic system), and the other is a "pyridine-type" nitrogen (which readily donates its lone pair to a metal center). In 1-substituted pyrazoles like the title compound, coordination typically occurs through the nitrogen atom at the 2-position of the pyrazole ring. researchgate.net

Furthermore, the amino group at the 3-position introduces the possibility of chelation. The ligand can act as a bidentate N,N-donor, coordinating to a metal ion through both the pyrazole N2 atom and the nitrogen of the amino group. This would form a stable five-membered chelate ring, a favored conformation in coordination chemistry. The formation of such metal complexes can significantly alter the electronic and photophysical properties of the ligand.

The nitrile group (-C≡N) of the benzonitrile moiety can also participate in metal coordination, although it is generally considered a weaker donor than the pyrazole nitrogen. wikipedia.org Nitriles typically coordinate to metal centers in a linear, "end-on" fashion through the nitrogen lone pair. unibo.itnih.gov

The multifunctionality of this compound allows for several potential coordination modes:

Monodentate: Coordination solely through the pyrazole N2 atom.

Bidentate (Chelating): Coordination through the pyrazole N2 and the 3-amino group.

Bridging: The ligand could bridge two metal centers, for example, by coordinating to one metal via the pyrazole/amino chelate and to another via the nitrile group.

The specific coordination behavior depends on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands. This versatility makes it a valuable building block for constructing complex supramolecular structures and coordination polymers.

Synthesis of Metal-Organic Frameworks (MOFs) with Pyrazole-Benzonitrile Ligands (Conceptual)

The compound this compound is a versatile ligand for the conceptual synthesis of Metal-Organic Frameworks (MOFs). Its bifunctional nature, arising from the pyrazole and benzonitrile groups, allows it to bridge metal centers in various coordination modes, potentially leading to the formation of 1D, 2D, or 3D frameworks. The pyrazole group, in particular, is known for forming strong coordination bonds with a variety of metal ions, which can impart high thermal and chemical stability to the resulting MOFs. rsc.orgacs.org

The synthesis of these conceptual MOFs would involve the reaction of the pyrazole-benzonitrile ligand with metal salts under solvothermal conditions. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺) and reaction parameters such as temperature, solvent, and pH would influence the final topology and properties of the framework. researchgate.net The amino group on the pyrazole ring can either participate in coordination or remain as a functional site within the MOF's pores. researchgate.net This uncoordinated amino group can then be used for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications. digitellinc.com

The nitrile group of the benzonitrile moiety can also act as a coordination site, although it is generally a weaker ligand than the pyrazole nitrogen atoms. tandfonline.comunibo.it In many conceptual frameworks, the nitrile group might remain uncoordinated, pointing into the pores of the MOF. This would introduce a polar functional group into the pores, which could be advantageous for selective gas adsorption or sensing applications.

Below is a table outlining the conceptual design parameters for MOFs based on the this compound ligand.

| Parameter | Conceptual Design Options | Potential Outcome |

| Metal Ion (M²⁺) | Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺ | Influences coordination geometry, framework topology, and magnetic/catalytic properties. |

| Coordination Mode | Pyrazole N,N'-bridging; Nitrile N-coordination; Amino N-coordination | Determines the dimensionality and connectivity of the MOF (e.g., 1D chains, 2D layers, 3D frameworks). |

| Framework Topology | pcu, dia, rtl | The resulting network structure, which dictates pore size and shape. |

| Functional Groups | Free -NH₂; Free -C≡N | Provides sites for post-synthetic modification and targeted host-guest interactions. |

Applications in Sensor Technology (Conceptual)

The conceptual MOFs constructed from this compound are promising candidates for applications in chemical sensor technology. uni-freiburg.dersc.org The functional groups of the ligand, specifically the amino and nitrile groups, can be designed to line the pores of the MOF, creating a chemically specific environment for the detection of various analytes. acs.org

The amino group plays a crucial role in the sensing performance of MOFs. rsc.orgrsc.org It can act as a recognition site for target molecules through hydrogen bonding or acid-base interactions. researchgate.net For instance, the basic amino group could selectively interact with acidic gases like SO₂ or CO₂, leading to a detectable change in the MOF's physical properties. This concept is supported by evidence of a pyrazole-based MOF acting as a stable sensor for SO₂. digitellinc.com

The nitrile group, with its significant dipole moment, can also contribute to the selective adsorption and detection of polar molecules. The collective arrangement of these polar groups within the MOF's channels could create a highly selective environment for trapping and sensing specific volatile organic compounds (VOCs).

The sensing mechanism would rely on the interaction between the analyte and the functionalized MOF, which could be transduced into an optical or electrical signal. For example, the adsorption of an analyte could cause a change in the luminescence of the MOF (quenching or enhancement), which can be readily measured. researchgate.net Alternatively, the change in the dielectric environment of the MOF upon analyte binding could be detected by an electronic sensor.

The following table summarizes the conceptual applications of these MOFs in sensor technology.

| Target Analyte | Proposed Sensing Mechanism | Potential Signal Output |

| Acidic Gases (e.g., SO₂, NO₂) | Acid-base interaction with the amino groups. | Luminescence quenching or colorimetric change. |

| Carbon Dioxide (CO₂) | Lewis acid-base interaction with amino groups. | Change in electrical capacitance or work function. uni-freiburg.de |

| Polar VOCs (e.g., acetone, ethanol) | Dipole-dipole interactions with nitrile groups and hydrogen bonding with amino groups. | Shift in luminescence emission maxima. |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Coordination with the amino and pyrazole nitrogen atoms. | Fluorescence quenching. researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While established methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation, provide a foundation, the pursuit of more efficient, sustainable, and versatile synthetic routes to 4-(3-Amino-pyrazol-1-yl)-benzonitrile and its derivatives is a critical area for future research. mdpi.com Current methodologies often involve multi-step processes that may lack atom economy or require harsh reaction conditions.

Future efforts could focus on:

Green Chemistry Approaches: The development of synthetic pathways that utilize environmentally benign solvents (like water or ethanol), employ catalyst-free conditions, or use reusable catalysts is highly desirable. nih.govnih.gov For instance, the use of novel nanocatalysts or layered double hydroxides has shown promise in synthesizing other aminopyrazole derivatives and could be adapted for this specific compound. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Exploring flow-based routes could enable more efficient and reproducible large-scale production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrazole derivatives. mdpi.com Investigating microwave-assisted protocols could lead to more rapid and efficient access to the target molecule.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. mdpi.com | Identification of suitable starting materials and catalysts. |